![molecular formula C9H9ClN4O4 B14270778 2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid CAS No. 141103-66-4](/img/structure/B14270778.png)
2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid is a chemical compound known for its unique structure and properties It contains a chloropyridazine moiety linked to a hydrazinylidene group, which is further connected to a pentanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid typically involves the reaction of 6-chloropyridazine with hydrazine derivatives under controlled conditions. One common method includes the condensation of 6-chloropyridazine with hydrazine hydrate, followed by the reaction with pentanedioic acid. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridazine moiety allows for substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts
Mecanismo De Acción
The mechanism of action of 2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-[2-(6-Chloropyridazin-3-yl)hydrazin-1-ylidene]methyl]phenol
- 2-[(6-Chloropyridazin-3-yl)(methyl)amino]acetic acid
Uniqueness
Its combination of a chloropyridazine moiety with a hydrazinylidene group and a pentanedioic acid backbone sets it apart from other similar compounds .
Propiedades
Número CAS |
141103-66-4 |
|---|---|
Fórmula molecular |
C9H9ClN4O4 |
Peso molecular |
272.64 g/mol |
Nombre IUPAC |
2-[(6-chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid |
InChI |
InChI=1S/C9H9ClN4O4/c10-6-2-3-7(14-12-6)13-11-5(9(17)18)1-4-8(15)16/h2-3H,1,4H2,(H,13,14)(H,15,16)(H,17,18) |
Clave InChI |
KQGIZMJAOPOGBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1NN=C(CCC(=O)O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


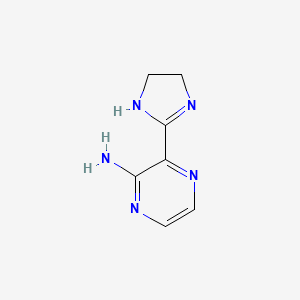
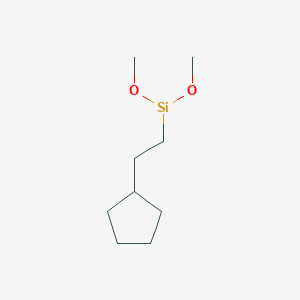
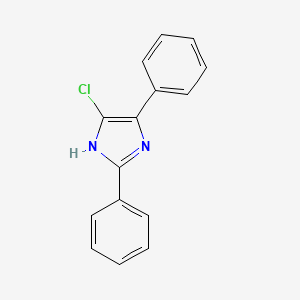
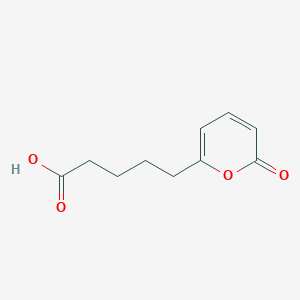
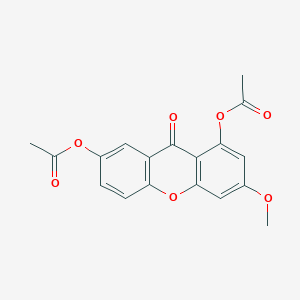


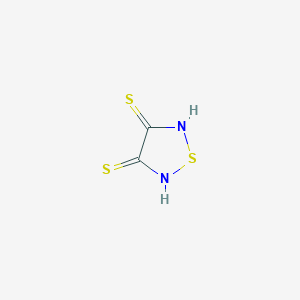
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)


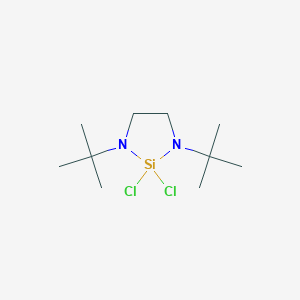

![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
